(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid
Overview
Description
“(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid” is a chemical compound with the molecular formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .
Synthesis Analysis
The synthesis of such compounds often involves the use of protected amino acids . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Molecular Structure Analysis
The SMILES string representation of the compound is COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. This provides a way to visualize the compound’s structure using cheminformatics software.
Scientific Research Applications
Synthesis of Amino Acid Derivatives : Fmoc is used in the synthesis of various amino acid derivatives. For instance, (Le & Goodnow, 2004) describe the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative synthesized from 3‐bromopyruvic acid.
Protection of Hydroxy-Groups in Synthesis : The Fmoc group is used to protect hydroxy-groups in chemical syntheses. According to (Gioeli & Chattopadhyaya, 1982), the Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups and is conveniently removable, making it a versatile tool in organic synthesis.
Solid-Phase Synthesis of Peptidyl Ureas : Fmoc derivatives are employed in the synthesis of peptidyl ureas. (Sureshbabu et al., 2006) discuss an efficient method for synthesizing dipeptidyl ureas using Fmoc-activated monomers.
Synthesis of Fluorene Compounds for Sensing Applications : Fmoc derivatives are used in the synthesis of fluorene compounds for sensing applications, such as detecting nitro compounds, metal cations, and amino acids. (Han et al., 2020) describe synthesizing compounds used as fluorescent sensors.
Polymer Synthesis for Solar Cells : Fmoc derivatives contribute to the development of polymers for high-efficiency solar cells. For example, (Du et al., 2011) synthesized a donor–acceptor copolymer containing a fluorene unit, demonstrating its application in polymer solar cells.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis
Biochemical Pathways
The compound may be involved in peptide synthesis pathways due to the presence of the Fmoc group . The Fmoc group is commonly used in solid-phase peptide synthesis as a protective group for the amino group.
Result of Action
Given its potential role in peptide synthesis, it may influence the structure and function of peptides . .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of the Fmoc group can be affected by the pH of the environment . .
Properties
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPTCRXHVBHOO-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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